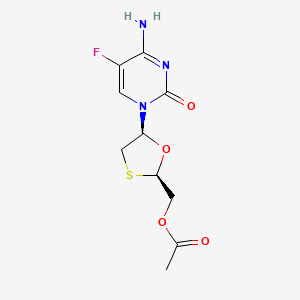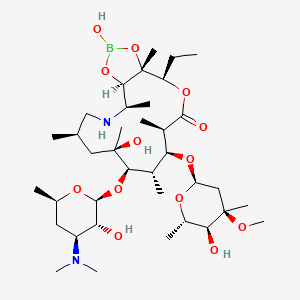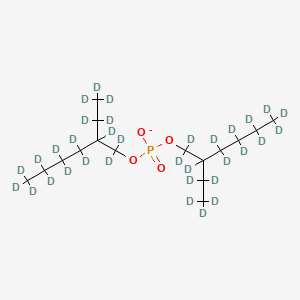
Bis(2-ethylhexyl) Phosphate-d34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) Phosphate-d34: is a deuterated chemical compound with the molecular formula C16D34HO4P. This compound is a stable isotope-labeled version of Bis(2-ethylhexyl) phosphate, which is commonly used in various scientific research applications. The deuterium labeling allows for precise isotopic studies, making it valuable in fields such as environmental monitoring, pharmaceutical analysis, and molecular biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Bis(2-ethylhexyl) Phosphate-d34 involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The molar ratio of phosphorus oxychloride to 2-ethylhexanol is typically 1:1.5-2.5. The reaction is carried out by adding the reactants into a reaction kettle and stirring continuously at 15-25°C for 1-3 hours. The generated hydrogen chloride gas is removed, and the reaction mixture is kept for an additional 0.5-2 hours. The temperature is then raised to 40-70°C, and the reaction is continued for 1-4 hours. Finally, an aqueous sodium hydroxide solution is added to neutralize the mixture, followed by washing, filtration, and distillation to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, continuous stirring, and precise temperature control to ensure high yield and purity. The final product is typically purified through distillation and filtration to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-ethylhexyl) Phosphate-d34 undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of different phosphoric acid esters.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include alcohols and amines.
Major Products Formed:
Oxidation Products: Phosphorus oxides.
Reduction Products: Phosphine gas.
Substitution Products: Various phosphoric acid esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-ethylhexyl) Phosphate-d34 is used as a stable isotope-labeled compound in various chemical studies. It is valuable in tracing chemical reactions and understanding reaction mechanisms.
Medicine: The compound is used in pharmaceutical analysis to study drug metabolism and pharmacokinetics. Its stable isotope labeling allows for precise quantification and analysis of drug compounds.
Industry: this compound is used in the extraction of metals, such as uranium and rare earth metals. It is also used as a plasticizer and solvent in the synthesis of plastics .
Wirkmechanismus
The mechanism of action of Bis(2-ethylhexyl) Phosphate-d34 involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. In the case of metal extraction, the compound forms complexes with metal ions, facilitating their separation and purification .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) phosphate: The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.
Triethyl phosphate: Another organophosphorus compound used as a plasticizer and solvent.
Tris(2-chloroethyl) phosphate: Used as a flame retardant and plasticizer.
Dibutyl phosphate: Used as a plasticizer and solvent.
Uniqueness: Bis(2-ethylhexyl) Phosphate-d34 is unique due to its deuterium labeling, which allows for precise isotopic studies. This makes it particularly valuable in scientific research applications where accurate tracing and quantification are required .
Eigenschaften
Molekularformel |
C16H34O4P- |
|---|---|
Molekulargewicht |
355.62 g/mol |
IUPAC-Name |
bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] phosphate |
InChI |
InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |
InChI-Schlüssel |
SEGLCEQVOFDUPX-RFETUZSTSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


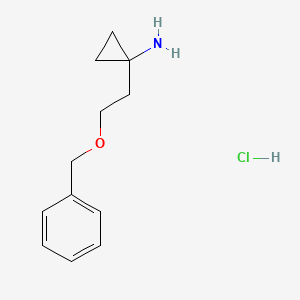
![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
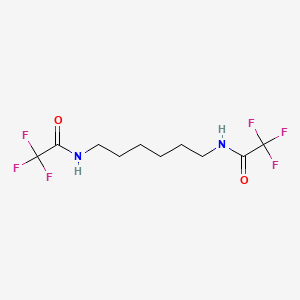
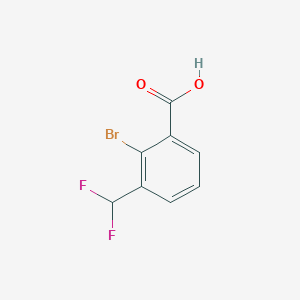
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
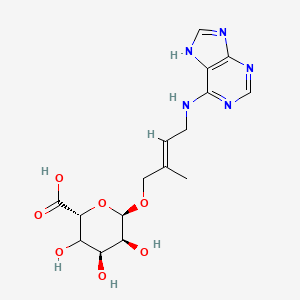
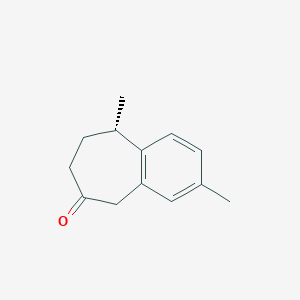
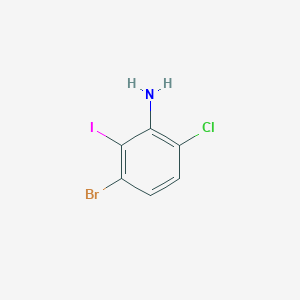
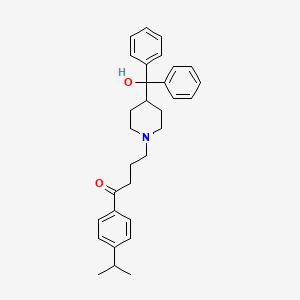
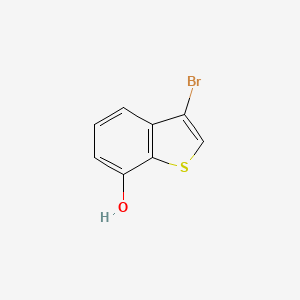
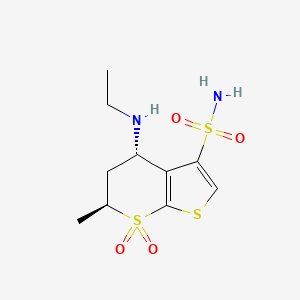
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)
